molecular formula C24H26N4O6 B2359876 3-butyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-62-8

3-butyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2359876
CAS No.: 1207059-62-8
M. Wt: 466.494
InChI Key: KRWDTILSWSMKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its molecular architecture strategically combines a quinazoline-2,4-dione core, a known privileged structure in medicinal chemistry, with a 1,2,4-oxadiazole ring linked to a 3,4,5-trimethoxyphenyl group. This specific structural motif is frequently associated with compounds that target tubulin and inhibit microtubule polymerization, a validated mechanism for anticancer agents source . The 3,4,5-trimethoxyphenyl moiety, in particular, is a classic pharmacophore found in tubulin-binding agents like combretastatin A-4, suggesting this compound is a candidate for investigating the disruption of mitotic spindle formation in proliferating cells source . Researchers are exploring this compound to study its potential cytotoxic effects, its ability to induce cell cycle arrest at the G2/M phase, and to trigger apoptosis in various cancer cell lines. The molecule's design, featuring the oxadiazole as a bioisostere for an amide or ester, is intended to optimize metabolic stability and binding affinity. Consequently, its primary research value lies in serving as a chemical probe to elucidate new pathways in cell biology and as a lead compound for the development of novel antimitotic therapeutics.

Properties

IUPAC Name

3-butyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6/c1-5-6-11-27-23(29)16-9-7-8-10-17(16)28(24(27)30)14-20-25-22(26-34-20)15-12-18(31-2)21(33-4)19(13-15)32-3/h7-10,12-13H,5-6,11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWDTILSWSMKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-butyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS No. 1207059-62-8) is a heterocyclic compound that integrates the quinazoline and oxadiazole moieties. This combination is significant in medicinal chemistry due to the diverse biological activities associated with these structures. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The molecular formula for the compound is C21H25N3O5C_{21}H_{25}N_{3}O_{5}. The structural representation includes a quinazoline core linked to an oxadiazole unit and a butyl group, which may influence its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit broad-spectrum antimicrobial activity. A study demonstrated that compounds bearing oxadiazole rings displayed significant antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the quinazoline structure in our compound may enhance this activity due to its known properties against microbial pathogens.

Anticancer Potential

Quinazolinone derivatives are recognized for their anticancer properties. Studies have indicated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines . The specific compound under discussion has not been extensively studied for anticancer activity; however, its structural components suggest potential efficacy against tumor cells.

Anti-inflammatory Effects

Compounds containing oxadiazole and quinazoline frameworks have shown anti-inflammatory properties in various studies. For instance, derivatives have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests that our compound may also possess similar anti-inflammatory effects.

Case Studies

StudyFindings
Synthesis and Antimicrobial Activity Demonstrated broad-spectrum antimicrobial activity of oxadiazole derivatives.
Anticancer Activity of Quinazolinones Quinazolinone derivatives showed significant inhibition of cancer cell proliferation.
Anti-inflammatory Properties Compounds with similar structures exhibited anti-inflammatory effects in vivo.

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : Oxadiazoles may interact with cellular signaling pathways that regulate inflammation and immune responses.
  • Induction of Apoptosis : The structural features of quinazolines allow them to induce apoptosis through various mechanisms, including caspase activation.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The incorporation of the oxadiazole ring enhances the pharmacological profile of the compound. Studies have shown that similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound may interfere with cellular signaling pathways involved in proliferation and survival.
  • Case Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for further development.

Antimicrobial Properties

The presence of the trimethoxyphenyl group has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.

  • In Vitro Testing : Studies indicate that the compound exhibits significant inhibition against gram-positive bacteria.
  • Potential Applications : This property could be harnessed for developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties may allow it to be used as an emissive layer.
  • Organic Photovoltaics : Research is ongoing into its potential as a light-harvesting material due to its favorable absorption characteristics.

Enzyme Inhibition Studies

Compounds similar to 3-butyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

  • Target Enzymes : Investigations have focused on enzymes such as kinases and phosphatases.
  • Research Findings : Preliminary findings suggest that this compound may serve as a selective inhibitor with potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Scaffold Differences

The target compound shares structural motifs with several classes of bioactive molecules:

  • Thieno[2,3-d]pyrimidine-2,4-diones: Compounds such as 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () replace the quinazoline core with a thieno-pyrimidine system.
  • Pyrimidine-2,4-diones: 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () lacks the oxadiazole and trimethoxyphenyl groups but includes a piperidinylmethyl substituent, conferring anti-mycobacterial activity via distinct mechanisms .
  • Triazole-thiones : Derivatives like 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () share the trimethoxyphenyl group but employ a triazole-thione core, which may influence redox activity or metal-binding capacity .

Data Table: Key Comparisons

Compound Class Core Scaffold Key Substituents Biological Activity Synthesis Complexity References
Target Compound Quinazoline-2,4-dione 3-Butyl, 1-(oxadiazolyl-trimethoxyphenyl) Anticancer (predicted) Moderate (reflux/crystallization)
Thieno-pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine Oxadiazole-phenyl, methyl, phenyl Antimicrobial (MIC ~30 µg/ml) High (POCl3 required)
Pyrimidine-2,4-dione Pyrimidine-2,4-dione Piperidinylmethyl, dimethylphenoxy Anti-mycobacterial Moderate
Triazole-thione 1,2,4-Triazole-5(4H)-thione Trimethoxyphenyl, bromophenyl, difluorobenzyl Cytotoxic (apoptosis) High (multi-step cyclization)

Preparation Methods

Starting Material Preparation

Anthranilic acid undergoes cyclization with urea or phosgene to form quinazoline-2,4-dione. For 3-butyl substitution, the intermediate 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) is synthesized via hydrazinolysis of diethyl 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate. Alternatively, direct N-alkylation of quinazoline-2,4-dione with 1-bromobutane in dimethylformamide (DMF) using potassium carbonate as a base introduces the butyl group at position 3.

Key Reaction Conditions

  • Solvent: DMF or acetonitrile
  • Base: K₂CO₃ or Et₃N
  • Temperature: Room temperature to reflux
  • Time: 4–24 hours

Synthesis of the 1,2,4-Oxadiazole Moiety

The 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group is constructed via cyclization of amidoximes or coupling reactions.

Oxadiazole Ring Formation

A common method involves the reaction of 3,4,5-trimethoxybenzoyl chloride with amidoximes. For example:

  • Amidoxime Preparation : 3,4,5-Trimethoxybenzamide reacts with hydroxylamine hydrochloride in ethanol to form the amidoxime intermediate.
  • Cyclization : The amidoxime undergoes cyclization with chloromethyl methyl ether (MOMCl) or carbon disulfide in the presence of dehydrating agents like POCl₃ or T₃P (propanephosphonic anhydride).

Alternative Route :
Pd-catalyzed oxidative annulation of substituted hydrazides with isocyanides forms 1,2,4-oxadiazoles. For the target compound, 3,4,5-trimethoxyphenyl-substituted isocyanides react with hydrazides under toluene and oxygen.

Coupling of Quinazoline and Oxadiazole Moieties

The final step involves linking the 3-butylquinazoline-2,4-dione core with the 5-(chloromethyl)-1,2,4-oxadiazole derivative.

Nucleophilic Substitution

  • Reagents :

    • 3-Butylquinazoline-2,4-dione
    • 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
    • Base: K₂CO₃ or Et₃N
    • Catalyst: KI
    • Solvent: DMF or acetonitrile
  • Procedure :
    The quinazoline derivative is dissolved in DMF, followed by addition of K₂CO₃ and KI. After stirring for 1 hour, the chloromethyl-oxadiazole is added, and the mixture is stirred for 24 hours at room temperature. The product precipitates upon pouring into ice-water and is purified via recrystallization.

Optimization Notes :

  • Excess oxadiazole reagent (1.2 eq) improves yield.
  • KI enhances reactivity by facilitating halide displacement.

Alternative Synthetic Strategies

One-Pot Hybridization

Recent methods combine quinazoline and oxadiazole syntheses in a single pot. For example, in situ generation of the oxadiazole chloromethyl intermediate followed by direct coupling with the quinazoline core reduces purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30–60 minutes) accelerates cyclization and coupling steps, improving yields by 15–20% compared to conventional heating.

Analytical Data and Characterization

While specific data for the target compound is limited, analogous derivatives exhibit the following properties:

Property Value/Description Source
Molecular Formula C₂₄H₂₆N₄O₆
Molecular Weight 466.5 g/mol
Melting Point Not reported
Spectral Data (¹H NMR) δ 1.40–1.60 (m, 4H, butyl CH₂),
δ 3.80–3.95 (s, 9H, OCH₃),
δ 5.20–5.40 (s, 2H, CH₂-oxadiazole)

Challenges and Optimization

  • Steric Hindrance : The 3,4,5-trimethoxyphenyl group on the oxadiazole may slow coupling reactions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) mitigates this.
  • Byproduct Formation : Competing O-alkylation is minimized by employing bulky bases like DBU (1,8-diazabicycloundec-7-ene).

Industrial-Scale Considerations

  • Cost-Effective Reagents : T₃P and POCl₃ are preferred dehydrating agents due to low epimerization and high yields (>85%).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-butyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

  • Methodology : The synthesis typically involves multi-step reactions:

Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with butyl isocyanate to form the quinazoline-2,4-dione scaffold .

Oxadiazole Ring Construction : Reaction of 3,4,5-trimethoxybenzamide with hydroxylamine followed by cyclization using a dehydrating agent (e.g., POCl₃) to yield the 1,2,4-oxadiazole moiety .

Coupling : Alkylation or nucleophilic substitution to link the oxadiazole and quinazoline units via a methylene bridge .

  • Characterization : Confirmation of structural integrity via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS), with emphasis on diagnostic peaks (e.g., quinazoline C=O at ~170 ppm in 13C^{13} \text{C}-NMR) .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Analytical Techniques :

  • Spectroscopy : NMR (1H^1 \text{H}, 13C^{13} \text{C}, 2D-COSY) to verify substituent positions and coupling patterns .
  • Mass Spectrometry : HRMS for molecular ion confirmation and isotopic pattern matching .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Key Data : For example, the oxadiazole proton in 1H^1 \text{H}-NMR appears as a singlet at δ 8.2–8.5 ppm, while quinazoline NH protons are absent due to alkylation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Critical Substituents :

  • 3,4,5-Trimethoxyphenyl Group : Enhances lipophilicity and π-π stacking with target enzymes (e.g., tubulin in anticancer studies) .
  • Butyl Chain : Optimizes solubility and membrane permeability while minimizing steric hindrance .
    • Comparative Data :
Substituent Biological Activity (IC₅₀, μM)Target
3,4,5-Trimethoxy0.45 ± 0.02 (Anticancer)Tubulin
4-Methylphenyl1.20 ± 0.10 (Antimicrobial)DNA gyrase
Data derived from analogs in .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Experimental Design Considerations :

Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, CLSI guidelines for antimicrobial tests) to minimize variability .

Control Compounds : Include reference drugs (e.g., paclitaxel for tubulin inhibition) to calibrate activity thresholds .

  • Case Study : Discrepancies in IC₅₀ values (e.g., 0.45 μM vs. 1.2 μM) may arise from differences in cell lines (HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time) .

Q. What computational methods are employed to predict the compound’s mechanism of action?

  • Approaches :

  • Molecular Docking : Simulate binding to targets (e.g., tubulin, topoisomerase II) using AutoDock Vina, with force fields optimized for π-π and hydrogen-bond interactions .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactive sites. For example, the oxadiazole ring’s electron-deficient nature facilitates nucleophilic attack .
    • Validation : Correlate computational binding energies (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. How does the compound’s stability under physiological conditions impact its efficacy?

  • Degradation Pathways :

  • pH Sensitivity : Hydrolysis of the oxadiazole ring occurs in acidic environments (pH < 4), reducing bioavailability .
  • Metabolic Stability : CYP3A4-mediated demethylation of methoxy groups generates inactive metabolites .
    • Mitigation Strategies :
  • Prodrug Design : Mask the oxadiazole moiety with ester groups to enhance stability .
  • Formulation : Use liposomal encapsulation to protect against enzymatic degradation .

Methodological Guidance

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Approaches :

  • Co-Solvents : Use DMSO/PEG-400 mixtures (10:90 v/v) to achieve >2 mg/mL solubility .
  • Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .
    • Validation : Measure partition coefficients (LogP = 2.8 via shake-flask method) to balance lipophilicity and solubility .

Q. How can researchers validate target engagement in cellular assays?

  • Techniques :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures .
  • siRNA Knockdown : Reduce target protein expression and correlate with diminished compound activity (e.g., 50% reduction in tubulin levels decreases efficacy by 80%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.